3,5-Difluoro-4-(phenyldiazenyl)phenol
CAS No.: 663602-53-7
Cat. No.: VC3229510
Molecular Formula: C12H8F2N2O
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663602-53-7 |
|---|---|
| Molecular Formula | C12H8F2N2O |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | 3,5-difluoro-4-phenyldiazenylphenol |
| Standard InChI | InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H |
| Standard InChI Key | QCERIHYOBHOMHJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F |
Introduction
1. Introduction to 3,5-Difluoro-4-(phenyldiazenyl)phenol
3,5-Difluoro-4-(phenyldiazenyl)phenol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a functional group containing a nitrogen-nitrogen double bond (-N=N-), often connected to aromatic rings. This compound specifically features two fluorine atoms substituted at the 3rd and 5th positions of a phenol ring and a phenyldiazenyl (-N=N-C6H5) group at the 4th position.
3. Synthesis
The synthesis of 3,5-Difluoro-4-(phenyldiazenyl)phenol typically involves an azo coupling reaction, which is a standard method for preparing azo compounds. The process includes:
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Diazotization: Aniline (C6H5NH2) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to produce a diazonium salt.
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Coupling Reaction: The diazonium salt is reacted with 3,5-difluorophenol under alkaline conditions to form the target compound.
General Reaction Scheme:
4. Applications
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Dyes and Pigments:
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The vivid coloration of azo compounds makes them valuable in textile and ink industries.
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3,5-Difluoro-4-(phenyldiazenyl)phenol could be used as a precursor for specialized dyes with enhanced stability due to fluorine substitution.
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Analytical Chemistry:
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Azo compounds are often used as pH indicators or in spectrophotometric analysis due to their distinct absorbance properties.
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Pharmaceutical Intermediates:
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Some azo compounds serve as intermediates in drug synthesis or exhibit biological activity themselves.
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5. Spectroscopic Characterization
Expected Spectroscopic Features:
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UV-Vis Spectroscopy:
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Strong absorption band in the visible range (400–600 nm), characteristic of azo chromophores.
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Infrared (IR) Spectroscopy:
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Broad O-H stretching around 3200–3600 cm (phenol group).
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N=N stretching vibration near 1400–1500 cm.
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C-F stretching vibrations around 1000–1200 cm.
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals for aromatic protons and phenolic hydroxyl group.
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-NMR: Distinct signals for fluorine atoms on the aromatic ring.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 234 corresponding to .
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6. Biological Activity
While specific studies on this compound are unavailable, structurally related azo compounds often exhibit:
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Antimicrobial Properties: Due to their ability to disrupt microbial cell walls.
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Potential Cytotoxicity: Some azo derivatives are investigated for anticancer activity.
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Environmental Considerations: Azo compounds can degrade into aromatic amines, raising concerns about toxicity and environmental impact.
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